molecular formula C19H22N2O3 B3862008 N-[1-(azepan-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide

N-[1-(azepan-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide

Cat. No.: B3862008
M. Wt: 326.4 g/mol
InChI Key: NKZWAUXPSDPBMX-UHFFFAOYSA-N
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Description

N-[1-(azepan-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide is a complex organic compound that features a furan ring, an azepane ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(azepan-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azepane ring, followed by the introduction of the phenyl group and the furan ring. The final step involves the formation of the carboxamide linkage.

    Azepane Ring Formation: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as hexamethyleneimine.

    Phenyl Group Introduction: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Furan Ring Formation: The furan ring can be synthesized through cyclization reactions involving furfural or other furan derivatives.

    Carboxamide Formation: The final step involves the reaction of the intermediate compound with a carboxylic acid derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[1-(azepan-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents onto the furan, azepane, or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, alkyl halides, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(azepan-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an antimicrobial agent.

    Materials Science: The unique structural features of the compound make it a candidate for use in the development of novel materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-[1-(azepan-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(azepan-1-yl)-1-oxopropan-2-yl]acetamide: This compound shares the azepane ring but differs in the other functional groups.

    2-(azepan-1-yl)ethyl methacrylate: This compound also contains the azepane ring but has a methacrylate group instead of the furan and phenyl groups.

Uniqueness

N-[1-(azepan-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide is unique due to its combination of the furan ring, azepane ring, and phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[1-(azepan-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-17(15-9-4-3-5-10-15)18(21-12-6-1-2-7-13-21)20-19(23)16-11-8-14-24-16/h3-5,8-11,14,18H,1-2,6-7,12-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZWAUXPSDPBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(azepan-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide
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N-[1-(azepan-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide
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N-[1-(azepan-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide
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N-[1-(azepan-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide
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N-[1-(azepan-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide

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